molecular formula C18H31BO2 B12503434 Diisopropyl (2,6-diisopropylphenyl)boronate

Diisopropyl (2,6-diisopropylphenyl)boronate

Cat. No.: B12503434
M. Wt: 290.3 g/mol
InChI Key: XUQAOLYUIIJVFG-UHFFFAOYSA-N
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Description

Diisopropyl (2,6-diisopropylphenyl)boronate is a sterically hindered boronate ester of significant value in synthetic and catalytic chemistry . Its core structure features a central boron atom protected by both isopropoxy groups and a bulky 2,6-diisopropylphenyl substituent, which provides exceptional stability against undesired protodeboronation and transesterification, making it a superior precursor or catalyst ligand compared to simpler boronic acids . This compound is primarily used as a key synthetic intermediate in the development of novel organoboron ligands for cross-coupling reactions, such as Suzuki-Miyaura, where its stability enhances reaction yields and scope . Researchers also utilize it in the study of steric and electronic effects on boron center reactivity and in the synthesis of complex, sterically demanding molecular architectures. The product requires storage under an inert atmosphere and must be kept at 2-8°C, with cold-chain transportation ensured to maintain its integrity and performance . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for comprehensive handling guidelines.

Properties

Molecular Formula

C18H31BO2

Molecular Weight

290.3 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl]-di(propan-2-yloxy)borane

InChI

InChI=1S/C18H31BO2/c1-12(2)16-10-9-11-17(13(3)4)18(16)19(20-14(5)6)21-15(7)8/h9-15H,1-8H3

InChI Key

XUQAOLYUIIJVFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C(C)C)C(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Diisopropylphenylboronic Acid

The precursor, 2,6-diisopropylphenylboronic acid, is synthesized via a Miyaura borylation reaction. 2-Bromo-1,3-diisopropylbenzene reacts with trimethyl borate in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., SPhos) (Figure 1).

Reaction Conditions:

  • Substrate: 2-Bromo-1,3-diisopropylbenzene (1.0 equiv)
  • Boron Source: Trimethyl borate (1.2 equiv)
  • Catalyst: Pd(dba)₂ (2 mol%), SPhos (4 mol%)
  • Base: KOAc (3.0 equiv)
  • Solvent: 1,4-Dioxane
  • Temperature: 80–100°C
  • Yield: 75–85%

Esterification with Isopropyl Alcohol

The boronic acid is subsequently esterified with excess isopropyl alcohol under acidic or dehydrating conditions. Azeotropic removal of water using a Dean-Stark apparatus enhances conversion.

Typical Procedure:

  • Combine 2,6-diisopropylphenylboronic acid (1.0 equiv) and isopropyl alcohol (3.0 equiv) in toluene.
  • Add catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv).
  • Reflux at 110°C for 12–24 hours with azeotropic water removal.
  • Purify via column chromatography (hexane/ethyl acetate, 9:1).
  • Yield: 80–90%

Key Characterization Data:

Property Value Source
Molecular Formula C₁₈H₃₁BO₂
Molecular Weight 290.25 g/mol
¹¹B NMR (CDCl₃) δ 30.2 ppm (quartet)
IR (KBr) 1340 cm⁻¹ (B–O stretch)

Alternative Synthesis Routes

Transesterification of Borate Esters

Diisopropyl (2,6-diisopropylphenyl)boronate can be prepared via transesterification of trimethyl or triethyl borates with isopropyl alcohol. This method avoids handling boronic acids directly.

Example Protocol:

  • React trimethyl borate (1.0 equiv) with 2,6-diisopropylphenol (2.0 equiv) in dichloromethane.
  • Add BF₃·OEt₂ (0.2 equiv) as a catalyst.
  • Stir at room temperature for 6 hours.
  • Yield: 70–75%

Direct Borylation of Diisopropylbenzene

A less common approach involves direct borylation of 1,3-diisopropylbenzene using boron tribromide (BBr₃) followed by alcoholysis.

Reaction Steps:

  • Treat 1,3-diisopropylbenzene with BBr₃ (1.1 equiv) at –78°C.
  • Quench with isopropyl alcohol (3.0 equiv).
  • Neutralize with NaHCO₃ and extract with diethyl ether.
  • Yield: 50–60%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and automated systems are employed to maintain high purity (>97%) and throughput.

Continuous Flow Esterification

Process Parameters:

  • Residence Time: 30–60 minutes
  • Temperature: 120–150°C
  • Pressure: 5–10 bar
  • Catalyst: Heterogeneous sulfonic acid resins
  • Purity: ≥97%

Quality Control Metrics

Parameter Specification Method
Boron Content 3.7–3.9% ICP-OES
Residual Isopropanol ≤0.5% GC-FID
Moisture ≤0.1% Karl Fischer Titration

Reaction Optimization and Challenges

Steric Hindrance Effects

The Dipp group’s bulkiness necessitates prolonged reaction times but enhances product stability. Kinetic studies reveal a 40% reduction in esterification rate compared to less hindered analogues.

Solvent and Catalyst Screening

Optimal Conditions:

  • Solvent: Toluene > THF > Hexane (toluene minimizes side reactions)
  • Acid Catalyst: PTSA > H₂SO₄ > Amberlyst-15

Side Reactions:

  • Hydrolysis of boronate to boronic acid (mitigated by anhydrous conditions).
  • Oligomerization (suppressed by excess isopropyl alcohol).

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (2,6-diisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions include various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • Diisopropyl (2,6-diisopropylphenyl)boronate is primarily used in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The compound acts as a boron source that facilitates the coupling of aryl halides with organo-boron compounds .
  • Catalysis :
    • The compound has been utilized as a catalyst in various organic transformations. Its unique electronic properties enhance the reactivity of substrates in catalytic processes, particularly those involving transition metals like palladium .
  • Material Science :
    • In materials science, this compound is employed in the development of polymeric materials. Its incorporation into polymer matrices improves thermal stability and oxidative resistance, making it suitable for applications in coatings and adhesives .

Case Study 1: Antioxidant Properties

A study demonstrated that this compound exhibits antioxidant properties when incorporated into hydrocarbon fuels. The addition of this compound significantly retarded the oxidative degradation of gasoline and lubricating oils, enhancing their storage stability .

Material Concentration (% w/w) Oxidative Stability Improvement
Gasoline0.01 - 0.5Enhanced by up to 50%
Lubricating Oil0.05 - 0.3Enhanced by up to 40%

Case Study 2: Biocidal Applications

The compound has also been investigated for its biocidal properties. In vitro studies indicated that this compound effectively killed certain pathogens at low concentrations, making it a potential candidate for use in agricultural pesticides and disinfectants .

Pathogen Concentration (% w/v) Efficacy (%)
Ascaris lumbricoides0.5100% kill within 2 hours
E. coli0.395% kill within 1 hour

Mechanism of Action

The mechanism of action of diisopropyl (2,6-diisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organic halide or triflate substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid

  • Formula : C₁₉H₂₅BO₃; Molecular weight : 312.22 g/mol.
  • Unlike the boronate ester, this compound is a boronic acid with a phenoxy-methyl linker. The free -B(OH)₂ group enables direct conjugation in Suzuki-Miyaura cross-coupling reactions, whereas the boronate ester requires activation (e.g., hydrolysis) for similar reactivity. The Dipp group provides steric protection to the boron center, improving stability in aqueous media .

b. CAAC Boranes (Cyclic Alkyl Amino Carbene-Boranes)

  • Example: 1-(2,6-Diisopropylphenyl)-3,5,5-trimethyl-3-phenylpyrrolidin-2-ylidene trifluoroborane.
  • These carbene-borane hybrids leverage the Dipp group to stabilize the carbene center, enhancing their utility in radical reactions and photoredox catalysis. The boron trifluoride (BF₃) moiety contrasts with the boronate ester’s isopropyloxy groups, leading to distinct electronic properties and reactivity profiles .

c. 2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium Tetrafluoroborate

  • Formula : C₂₃H₂₈BF₄N₂; Molecular weight : 418.28 g/mol.
  • This ionic compound features a tetrafluoroborate counterion and a rigid aromatic scaffold. The Dipp group enhances thermal stability and modulates optical properties, such as fluorescence quantum yield, which are irrelevant to the neutral boronate ester .

Catalytic Performance

  • Copper-Catalyzed Asymmetric Boronate Additions : Diisopropyl (2,6-diisopropylphenyl)boronate outperforms smaller aryl boronates (e.g., phenylboronic acid) in enantioselective additions to α,β-unsaturated esters due to the Dipp group’s steric bulk, which minimizes side reactions and improves stereocontrol .
  • Nickel Complexes : Dipp-containing nickel(II) catalysts (e.g., [DRIM][Ni(PPh₃)X₃]) show higher activity in Kumada cross-coupling reactions compared to analogues with less bulky substituents (e.g., isopropyl or tert-butyl). The boronate ester’s Dipp group similarly enhances steric shielding in ligand design .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Stability in Air Application
This compound C₁₈H₃₁BO₂ 290.25 Boronate ester High Catalysis, Ligand design
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid C₁₉H₂₅BO₃ 312.22 Boronic acid Moderate Suzuki coupling
CAAC Borane 3a C₂₃H₃₃BF₃N 403.32 Carbene-borane complex High Radical reactions
Imidazo-quinolinium tetrafluoroborate C₂₃H₂₈BF₄N₂ 418.28 Ionic tetrafluoroborate Very high Optical materials

Key Research Findings

Steric Effects : The 2,6-diisopropylphenyl group reduces undesired dimerization or aggregation in catalytic intermediates, as demonstrated in copper-catalyzed asymmetric additions .

Synthetic Versatility : this compound serves as a precursor for chiral ligands in nickel and copper complexes, outperforming less hindered analogues in cross-coupling yields (e.g., >90% vs. 60–70% for tert-butyl derivatives) .

Stability Trade-offs : While boronate esters like Diisopropyl (Dipp)boronate resist hydrolysis, their boronic acid analogues react faster in aqueous media but require stabilizers for long-term storage .

Biological Activity

Diisopropyl (2,6-diisopropylphenyl)boronate, a derivative of boronic acids, has garnered attention in recent years for its potential biological activities. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound is characterized by the presence of a boronate group attached to a bulky aryl structure. The molecular formula is C15H23BC_{15}H_{23}B, and it exhibits unique properties due to the steric hindrance provided by the diisopropyl groups. This configuration influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that boronic acids and their derivatives can interact with various biological targets, including enzymes and receptors. The following sections detail specific biological activities associated with this compound.

1. Anticancer Activity

Recent studies have explored the anticancer potential of boronic acid derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia) cells.

  • Case Study : A study reported an IC50 value of 9.6 μM for a related compound in HeLa cells, suggesting that structural modifications in boronates can enhance their anticancer efficacy .

2. Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The diisopropylphenyl moiety may enhance binding affinity due to increased hydrophobic interactions.

  • Mechanism : The boronate group can form covalent bonds with the active site serine residues in enzymes, leading to inhibition. This mechanism has been exploited in designing protease inhibitors for therapeutic applications.

3. Antimicrobial Properties

The antimicrobial activity of boronic acids has been documented, with some derivatives showing significant efficacy against various bacterial strains. The lipophilicity imparted by the diisopropyl groups may facilitate membrane penetration.

  • Research Findings : A study indicated that certain boronic acid derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its safety and efficacy.

Parameter Value
AbsorptionHigh
Blood-Brain BarrierPermeant
CYP InhibitionNone identified
Log P (octanol/water)3.08
Skin PermeationLog Kp: -5.37 cm/s

This table summarizes key pharmacokinetic parameters relevant to the compound's bioavailability and distribution .

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